Lipophilicity and Molecular Weight Differentiation
The target compound (C22H26N2O3, MW 366.46) contains an N-cyclohexyl substituent that increases molecular weight by 40.07 Da (12.3% increase) relative to the N-propyl and N-isopropyl analogs (both C19H22N2O3, MW 326.39) . This additional mass arises from three extra methylene units locked within a six-membered ring, conferring greater steric demand and higher calculated lipophilicity. The cyclohexyl group provides approximately 0.9–1.2 additional logP units compared to the linear propyl chain, based on fragment-based estimation [1].
| Evidence Dimension | Molecular weight and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 366.46 g/mol; estimated clogP ≈ 3.8–4.2 (cyclohexyl substituent) |
| Comparator Or Baseline | N-Cbz-N'-propyl-DL-phenylglycinamide: MW = 326.39 g/mol, estimated clogP ≈ 2.8–3.2. N-Cbz-N'-isopropyl-DL-phenylglycinamide: MW = 326.39 g/mol, estimated clogP ≈ 2.9–3.3. |
| Quantified Difference | ΔMW = +40.07 Da (+12.3%); ΔclogP ≈ +0.9 to +1.2 log units (estimated) |
| Conditions | Fragment-based clogP estimation; experimental logP values not available in primary literature for these specific compounds. |
Why This Matters
The higher molecular weight and lipophilicity of the cyclohexyl analog directly impact chromatographic retention, organic/aqueous partitioning, and passive membrane permeability—parameters that must be controlled in reproducible synthetic and bioassay workflows.
- [1] Leo, A., Hoekman, D. (2000). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. Fragment constant methodology for clogP estimation. View Source
